Key Intermediate for Bosutinib (SKI-606): Direct Comparative Advantage Over Non-7-Fluorinated Analogs
4-Chloro-7-fluoroquinoline-3-carbonitrile is the direct synthetic precursor to the clinically evaluated Src/Abl kinase inhibitor bosutinib (SKI-606). In a head-to-head SAR comparison, the 7-fluoro substituent present in this intermediate and subsequently in bosutinib's core structure was found to be essential for potent Src kinase inhibition. The direct analog lacking the 7-fluoro group (i.e., the non-fluorinated 4-anilinoquinoline-3-carbonitrile SKI-606 analog) was less potent in vitro [1]. This establishes a clear, quantifiable differentiation for this specific intermediate in synthetic routes targeting active kinase inhibitors.
| Evidence Dimension | In vitro Src kinase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.15 nM (for bosutinib analog 17a derived from this scaffold) |
| Comparator Or Baseline | Analogously substituted non-7-fluorinated 4-anilinoquinoline-3-carbonitrile (SKI-606) |
| Quantified Difference | Compound 17d (derived from 7-fluorinated scaffold) was more potent than the non-7-fluorinated analog SKI-606; compound 17a achieved subnanomolar IC50 of 0.15 nM [1]. |
| Conditions | In vitro Src kinase assay; Src-transformed fibroblast proliferation assay. |
Why This Matters
This compound is not just any quinoline intermediate; it is the specific, literature-precedented precursor to a clinically important kinase inhibitor scaffold, directly impacting the potency and success of downstream drug discovery efforts.
- [1] Berger, D., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(19), 5909-5920. View Source
